molecular formula C12H16N2O2 B1385726 2-(Cyclohexylamino)isonicotinic acid CAS No. 1019461-35-8

2-(Cyclohexylamino)isonicotinic acid

Cat. No. B1385726
CAS RN: 1019461-35-8
M. Wt: 220.27 g/mol
InChI Key: KEWFMSFLBGLGAE-UHFFFAOYSA-N
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Description

“2-(Cyclohexylamino)isonicotinic acid” is a chemical compound . It is a derivative of isonicotinic acid, which is a pyridinemonocarboxylic acid with the carboxyl group at position 4 of the pyridine ring . Isonicotinic acid is a natural product found in various organisms and has a role as a human metabolite and an algal metabolite .

Scientific Research Applications

Diesel Fuel Precursors Synthesis

2-(Cyclohexylamino)isonicotinic acid: has been utilized in the synthesis of diesel fuel precursors. A novel catalyst, SO3H-INA@SiO2 , was created by functionalizing isonicotinic acid with sulfonic acid groups and supporting it on silica. This catalyst facilitated the conversion of 2-methylfuran into compounds suitable as diesel fuel precursors, showcasing the potential of isonicotinic acid derivatives in sustainable fuel production .

Antimicrobial Activity

Derivatives of isonicotinic acid, including those with a cyclohexylamino group, have been synthesized and tested for their antimicrobial properties. These compounds have shown activity against various bacterial strains such as Mycobacterium tuberculosis , Staphylococcus aureus , Bacillus subtilis , Escherichia coli , as well as fungal strains like Candida albicans and Aspergillus niger . This highlights the role of isonicotinic acid derivatives in developing new antimicrobial agents .

Enzymology Research

Isonicotinic acid derivatives are used in enzymology research as part of the buffer systems. These buffers help maintain the pH for enzymatic reactions, which is crucial for studying the kinetics and mechanisms of enzyme-catalyzed processes .

Organic Synthesis

In organic chemistry, 2-(Cyclohexylamino)isonicotinic acid can act as an organocatalyst. It has been used in multicomponent condensation reactions to synthesize heterocyclic compounds like pyranopyrazoles, which are important in pharmaceutical chemistry .

Coordination Chemistry

This compound serves as an organic ligand in the preparation of coordination polymers. For example, it has been used to synthesize copper (I) halide coordination polymers through a hydrothermal method, which are of interest in materials science for their unique structural and electronic properties .

Chiral Separations

The acid is also involved in chiral separations, where it may be used as part of a refolding buffer. This application is particularly relevant in the separation of chiral compounds, such as polychlorinated biphenyls, by techniques like micellar electrokinetic chromatography .

properties

IUPAC Name

2-(cyclohexylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWFMSFLBGLGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651387
Record name 2-(Cyclohexylamino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1019461-35-8
Record name 2-(Cyclohexylamino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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